1,4-Dithiaspiro[4.5]decan-7-ol
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Overview
Description
1,4-Dithiaspiro[4.5]decan-7-ol is a spirocyclic compound characterized by a unique structure that includes two sulfur atoms and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of sulfur atoms in its structure imparts distinctive chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decan-7-ol can be synthesized through the microbial reduction of 1,4-dithiaspiro[4.5]decanones. This process involves the use of specific strains of yeast, such as Saccharomyces cerevisiae, which facilitate the reduction of the carbonyl group to form the corresponding alcohol. The reaction conditions typically include an aqueous medium and controlled temperature to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar microbial reduction techniques on a larger scale. The use of biocatalysts, such as yeast, is advantageous due to their broad substrate specificity and ability to produce chiral alcohols with high enantioselectivity. Optimization of reaction conditions, including pH, temperature, and substrate concentration, is crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: The sulfur atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-dithiaspiro[4.5]decan-7-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted spirocyclic compounds with modified functional groups.
Scientific Research Applications
1,4-Dithiaspiro[4.5]decan-7-ol has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science:
Biocatalysis: Employed in biocatalytic processes due to its ability to undergo stereoselective transformations
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms in its structure enable it to participate in various biochemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dithiaspiro[4.5]decan-6-ol
- 1,5-Dithiaspiro[5.5]undecan-7-ol
- 1,4-Dithiaspiro[4.5]decan-8-ol
Uniqueness
1,4-Dithiaspiro[4.5]decan-7-ol is unique due to its specific spirocyclic structure and the position of the hydroxyl group. This configuration imparts distinct chemical reactivity and stereoselectivity, making it a valuable compound for various applications. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the development of novel materials .
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPYIJKGMSRYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)SCCS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562959 |
Source
|
Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128441-13-4 |
Source
|
Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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